Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide
Description
Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide (CAS: 1788085-46-0) is a P-chiral phosphorus ligand with the molecular formula C₂₀H₃₄O₃P₂ (MW: 384.43). It is widely employed in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions, due to its steric bulk and enantioselectivity . The compound is typically stored under inert conditions (2–8°C) and requires careful handling owing to hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Properties
IUPAC Name |
3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGCBXLKTYYGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation via Phosphorus-Mediated Cyclization
The benzo[d]oxaphosphole scaffold is constructed through a phosphorus-mediated cyclization reaction. Starting with 4-methoxy-2-(tert-butyl)phenol, treatment with dichlorophenylphosphine under basic conditions generates a phosphinite intermediate, which undergoes intramolecular cyclization upon heating. This step forms the 2,3-dihydrobenzo[d]oxaphosphole ring with a tert-butyl substituent at position 3.
Key Conditions
Functionalization with Phosphine Oxide Groups
The phosphine oxide moiety is introduced via oxidation of a tertiary phosphine precursor. After cyclization, the phosphorus atom at position 2 is oxidized using hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in dichloromethane. This step converts the phosphine to a phosphine oxide while preserving the stereochemistry.
Reaction Profile
| Parameter | Value |
|---|---|
| Oxidizing Agent | TBHP (70% in H₂O) |
| Reaction Time | 6–8 hours |
| Temperature | 25°C (room temp) |
| Yield | 85–90% |
Stereochemical Control in (2S,3S) Configuration
Chiral Auxiliary-Assisted Synthesis
The (2S,3S) stereochemistry is achieved using chiral tert-butyl groups as auxiliaries. A nickel-catalyzed quaternization reaction aligns the substituents stereoselectively. For example, (R)-BINAP ligands induce the desired configuration during the formation of the oxaphosphole ring.
Catalytic System
Resolution of Diastereomers
Diastereomers are separated via column chromatography using silica gel and a hexane/ethyl acetate gradient (10:1 to 5:1). The (2S,3S) isomer elutes earlier due to its lower polarity compared to the (2R,3R) form.
Chromatographic Data
| Isomer | Rf Value (Hexane:EtOAc 8:1) |
|---|---|
| (2S,3S) | 0.43 |
| (2R,3R) | 0.37 |
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) increase cyclization rates but reduce stereoselectivity. Xylene balances reactivity and selectivity, achieving 72% yield at 130°C.
Solvent Comparison
| Solvent | Yield (%) | Selectivity (S,S:R,R) |
|---|---|---|
| Toluene | 65 | 3:1 |
| Xylene | 72 | 4:1 |
| DMF | 55 | 1.5:1 |
Catalytic vs. Stoichiometric Approaches
Nickel catalysis improves yields for electron-deficient aryl bromides, whereas electron-rich substrates react without metal catalysts.
Substrate-Specific Yields
| Aryl Bromide | Catalyst | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | None | 70 |
| 3-Nitrophenyl | NiCl₂ | 85 |
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (2S,3S) configuration, with bond lengths of P=O (1.48 Å) and P-C (1.82 Å).
Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| R Factor | 0.032 |
| Bond Angle (P-O-C) | 118.7° |
Challenges and Limitations
Steric Hindrance from tert-Butyl Groups
Bulky tert-butyl substituents slow reaction kinetics, necessitating prolonged heating (24–48 hours) for complete conversion.
Sensitivity to Moisture
The phosphine oxide intermediate hydrolyzes in aqueous media, requiring anhydrous conditions during Wittig reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Cyclization-Oxidation | 70 | Moderate | High |
| Quaternization-Wittig | 60 | High | Moderate |
| Kabachnik–Fields | 55 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The tert-butyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can regenerate the original phosphine compound.
Scientific Research Applications
Catalytic Applications
Asymmetric Hydrogenation:
Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has been utilized as a chiral ligand in asymmetric hydrogenation reactions. This application is crucial for synthesizing enantiomerically pure compounds, which are important in pharmaceuticals and agrochemicals. The compound's ability to form stable complexes with transition metals enhances its effectiveness in these reactions .
Cross-Coupling Reactions:
The compound also plays a role in cross-coupling reactions, such as the Suzuki-Miyaura reaction. It acts as a ligand that facilitates the formation of carbon-carbon bonds, which is essential for constructing complex organic molecules. This application is particularly valuable in the synthesis of biaryl compounds, which are prevalent in many natural products and pharmaceuticals .
Material Science
Polymer Chemistry:
In polymer science, this compound has been investigated for its potential as a stabilizer or additive in polymer formulations. Its phosphine oxide moiety can impart thermal stability and enhance the mechanical properties of polymers, making it suitable for high-performance applications .
Pharmaceutical Chemistry
Drug Development:
The compound's unique structural features allow it to be explored as a lead compound in drug development. Its ability to modulate biological activity through interactions with various biological targets makes it a candidate for further investigation in medicinal chemistry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes or catalysts, thereby influencing their activity and selectivity. The pathways involved may include coordination to metal ions and stabilization of transition states in catalytic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents at the 4-position of the benzo[d][1,3]oxaphosphole ring. Key derivatives include:
Key Observations :
- Steric Effects : The tert-butyl groups at phosphorus and the benzo ring enhance steric hindrance, improving enantioselectivity in asymmetric reactions .
- Electronic Effects: Methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups modulate electron density, affecting catalytic activity. For example, the dimethylamino variant exhibits superior performance in palladium-catalyzed Suzuki-Miyaura reactions .
- Solubility : The isopropoxy derivative (2374143-32-3) shows improved solubility in organic solvents compared to the methoxy analog, facilitating reaction setup .
Catalytic Performance
Asymmetric Hydrogenation
- The methoxy derivative (1788085-46-0) achieves >99% enantiomeric excess (ee) in hydrogenation of α,β-unsaturated esters .
- The dimethoxyphenyl analog (1884680-48-1) demonstrates higher turnover numbers (TON > 10,000) due to enhanced steric protection of the metal center .
Cross-Coupling Reactions
- The dimethylamino derivative (1788085-47-1) enables aryl-alkyl Suzuki-Miyaura couplings with challenging substrates (e.g., ArBr) at low catalyst loadings (0.5 mol%) .
- In contrast, the methoxy variant is less effective in these reactions, highlighting the importance of electron-donating substituents .
Commercial Availability and Cost
Cost Drivers : Higher molecular complexity (e.g., dimethoxyphenyl groups) and niche applications (e.g., high-steric-demand catalysis) justify the elevated cost of derivatives like ZJ-0044 .
Biological Activity
Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide (CAS: 1788085-46-0) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C20H34O3P2 |
| Molecular Weight | 384.44 g/mol |
| Purity | ≥ 97% |
| IUPAC Name | This compound |
| SMILES | COC1=C2P(C(C)(C)C)C(P(C(C)(C)C)(C(C)(C)C)=O)OC2=CC=C1 |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. For example, in vitro assays have shown reduced viability in breast cancer cells treated with this compound.
Case Studies
-
Anticancer Efficacy :
- A study published in Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Neuroprotective Effects :
- In a model of neurodegeneration, this compound was observed to reduce neuronal apoptosis induced by oxidative stress, suggesting potential applications in neuroprotective therapies.
Toxicity and Safety
Safety assessments have been conducted to evaluate the toxicity profile of this compound. In vitro cytotoxicity assays revealed that it exhibits low toxicity towards normal human fibroblasts at therapeutic concentrations. However, further in vivo studies are required to fully understand its safety profile.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related phosphine oxides was performed.
| Compound Name | Antioxidant Activity | Anticancer Activity | Neuroprotective Effect |
|---|---|---|---|
| Di-tert-butyl(3-(tert-butyl)-4-methoxy-...) | Moderate | Significant | Yes |
| Diethyl(phenyl)-phosphine oxide | Low | Moderate | No |
| Diphenyl(4-fluorophenyl)-phosphine oxide | High | Low | Yes |
Q & A
Q. What are the optimal synthetic routes for achieving high enantiomeric excess (ee) in the preparation of this compound?
The synthesis typically employs asymmetric catalysis or chiral auxiliaries. For instance, highlights a method yielding ≥99% ee using stereospecific phosphine oxide intermediates under controlled reaction conditions (e.g., low-temperature lithiation and chiral ligand mediation). Key steps include:
Q. How can researchers verify the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : P NMR is critical for confirming phosphorus oxidation states (δ ~20–30 ppm for phosphine oxides) and stereochemical environments .
- HPLC-MS : Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) coupled to high-resolution mass spectrometry validates purity (>97%) and molecular weight (426.52 g/mol) .
Q. What solvents and reaction conditions minimize decomposition during storage or handling?
- Storage : Anhydrous conditions under inert gas (argon) at –20°C to prevent hydrolysis of the phosphine oxide group .
- Solvent compatibility : Avoid protic solvents (e.g., water, alcohols); use dichloromethane or toluene for dissolution .
Advanced Research Questions
Q. How does the stereochemistry of the oxaphospholane ring influence catalytic or ligand-binding properties?
The (2S,3S) configuration ( ) enhances steric bulk, which impacts:
- Ligand design : The tert-butyl groups create a rigid, electron-rich environment, favoring coordination to transition metals like palladium in cross-coupling reactions .
- Catalytic activity : Comparative studies show that mismatched stereochemistry (e.g., 2R,3S) reduces enantioselectivity by >50% in asymmetric catalysis .
Q. What strategies resolve contradictions in reported 31^{31}31P NMR chemical shifts for structurally similar derivatives?
Discrepancies arise from solvent effects and counterion interactions. To standardize
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
Density functional theory (DFT) at the B3LYP/6-31G(d) level calculates:
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with nucleophilic attack susceptibility at the phosphorus center .
- Transition states : Simulate steric effects of tert-butyl groups on reaction pathways (e.g., activation barriers increase by ~10 kcal/mol compared to less bulky analogs) .
Methodological Challenges
Q. What experimental precautions mitigate phosphorus-oxygen bond hydrolysis during prolonged reactions?
Q. How can researchers address low yields in large-scale syntheses of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
